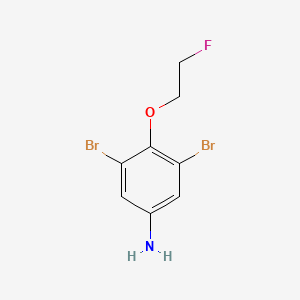

3,5-Dibromo-4-(2-fluoroethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2FNO |

|---|---|

Molecular Weight |

312.96 g/mol |

IUPAC Name |

3,5-dibromo-4-(2-fluoroethoxy)aniline |

InChI |

InChI=1S/C8H8Br2FNO/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,1-2,12H2 |

InChI Key |

ZBDRKGAAORUIDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCF)Br)N |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 3,5 Dibromo 4 2 Fluoroethoxy Aniline

Strategic Approaches to the Dibromination of Aniline (B41778) Derivatives

The introduction of two bromine atoms onto an aniline ring, specifically at positions ortho to the amino group, requires a nuanced understanding of electrophilic aromatic substitution principles.

The amino group (-NH₂) in aniline is a powerful activating group and a strong ortho-para director in electrophilic aromatic substitution reactions. doubtnut.combyjus.com The lone pair of electrons on the nitrogen atom delocalizes into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. doubtnut.com This high degree of activation makes aniline highly reactive towards electrophiles like bromine.

Direct bromination of aniline using bromine water is often difficult to control, leading to the rapid formation of a white precipitate of 2,4,6-tribromoaniline, as all activated ortho and para positions are substituted. byjus.comyoutube.com The reaction proceeds as the bromine molecule becomes polarized, and the slightly positive bromine atom acts as an electrophile, attacking the electron-rich positions of the aniline ring. byjus.com Therefore, to achieve selective dibromination at the 3 and 5 positions of a 4-substituted aniline, the powerful activating effect of the amino group must be moderated.

To control the reactivity of the aniline ring and prevent polysubstitution, the amino group is often temporarily converted into a less activating group. A common strategy is the protection of the amino group as an acetamide. youtube.com This is typically achieved by reacting the aniline precursor with acetic anhydride.

The resulting N-acetyl group is still an ortho-para director, but its activating influence is diminished because the nitrogen's lone pair is also in resonance with the adjacent carbonyl group. youtube.com This moderation allows for more controlled, stepwise bromination. Furthermore, the steric bulk of the acetyl group hinders electrophilic attack at the ortho positions, making the para position the favored site for monosubstitution. For disubstitution, this strategy allows for more predictable outcomes. After the desired bromination is achieved, the amino group can be regenerated by acidic or basic hydrolysis of the amide. youtube.com This protection-deprotection sequence is a cornerstone for achieving regioselective bromination of sensitive aniline precursors. researchgate.netstudylib.net

Traditional bromination methods often employ molecular bromine, which is hazardous and corrosive, and chlorinated solvents, which are environmentally persistent. rsc.orgacsgcipr.org In response, significant research has focused on developing greener and more sustainable bromination processes. bohrium.com

Key green methodologies include:

Bromide-Bromate Systems: The use of a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium provides an effective and environmentally benign way to generate the brominating species in situ. rsc.orgresearchgate.netresearchgate.net This method avoids the handling of liquid bromine and often proceeds at ambient temperatures without organic solvents. rsc.orgresearchgate.net

Oxidative Bromination: Systems using a bromide salt, such as NaBr or potassium bromide (KBr), in combination with an oxidant like hydrogen peroxide (H₂O₂), offer an atom-economical and eco-friendly alternative. google.com This approach generates only water as a byproduct.

Catalytic Systems: Copper-catalyzed oxidative bromination using reagents like NaBr and sodium persulfate (Na₂S₂O₈) allows for the regioselective bromination of unprotected anilines under mild conditions. researchgate.net

Ionic Liquids: The use of ionic liquids as recyclable solvents in conjunction with copper halides (e.g., CuBr₂) can facilitate highly regioselective para-bromination of unprotected anilines. researchgate.net

These methods reduce hazardous waste, avoid toxic reagents, and align with the principles of sustainable chemistry. acsgcipr.org

The synthesis of structurally related dibromoanilines provides valuable insight into the bromination methodologies applicable to the synthesis of the target compound.

2,6-dibromo-4-nitroaniline: This important intermediate for azo dyes is typically prepared from 4-nitroaniline. The nitro group is a deactivating, meta-directing group, while the amino group is activating and ortho-para directing. The dominant effect of the amino group directs bromination to the positions ortho to it (positions 2 and 6).

Table 1: Synthetic Methods for 2,6-dibromo-4-nitroaniline| Starting Material | Brominating Agent/System | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| 4-nitroaniline | Bromine (Br₂) | Tetrachloromethane | Traditional method, stirred at 20°C. | chemicalbook.com |

| 4-nitroaniline | NaBr/NaBrO₃ salts | Aqueous Acid | Organic solvent-free; filtrate can be recycled. | rsc.orgresearchgate.net |

| 4-nitroaniline | Bromine-containing compound & oxidant | Sulfuric Acid | One-pot bromination and subsequent diazotization. | google.comgoogle.com |

2,6-dibromo-4-trifluoromethoxyaniline: This compound is a key intermediate for certain agricultural insecticides. chemicalbook.comchemimpex.com The synthesis starts with 4-(trifluoromethoxy)aniline. Similar to the nitro-substituted case, the amino group's directing effect controls the regioselectivity of the bromination.

Table 2: Synthetic Methods for 2,6-dibromo-4-trifluoromethoxyaniline| Starting Material | Brominating Agent/System | Catalyst/Additive | Yield | Reference(s) |

|---|---|---|---|---|

| 4-(trifluoromethoxy)aniline | Sodium Bromide / Hydrogen Peroxide | - | 99.2% | chemicalbook.com |

| 4-(trifluoromethoxy)aniline | Metal Bromide / Hydrogen Peroxide | Ammonium Molybdate | High | google.com |

These examples demonstrate that high yields of 2,6-dibromoanilines can be achieved from 4-substituted precursors, supporting a synthetic strategy where dibromination of 4-(2-fluoroethoxy)aniline is a viable step.

Methodologies for Installing the 2-Fluoroethoxy Substituent

The introduction of the 2-fluoroethoxy group (-OCH₂CH₂F) is achieved through an etherification reaction, typically by forming a bond between a phenolic oxygen and a 2-fluoroethyl electrophile.

The Williamson ether synthesis is the classical and most widely used method for preparing ethers. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.com

In the context of synthesizing 3,5-Dibromo-4-(2-fluoroethoxy)aniline, this would involve two primary approaches:

Reacting a pre-brominated phenol (B47542): 3,5-Dibromo-4-aminophenol can be deprotonated at the hydroxyl group with a strong base (like sodium hydride, NaH) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a 2-fluoroethylating agent such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate to form the desired ether via an S_N2 reaction. youtube.com

Reacting a phenol before bromination: 4-Aminophenol could first be etherified to form 4-(2-fluoroethoxy)aniline, which is then subsequently dibrominated.

The Williamson ether synthesis is versatile, allowing for the formation of both symmetrical and asymmetrical ethers. wikipedia.org For the reaction to be efficient, the alkylating agent should ideally be a primary halide to favor the S_N2 mechanism over competing elimination reactions. byjus.commasterorganicchemistry.com

Modern alternatives for alkyl aryl ether synthesis have also been developed. For instance, reactions using reagents like PhenoFluor can couple phenols directly with alcohols, including functionalized alcohols like 2,2,2-trifluoroethanol, under mild conditions. nih.govnih.gov Such methods often exhibit broad substrate scope and tolerance for various functional groups, offering potential advantages over classical approaches. nih.gov

Considerations for Selectivity and Yield in Fluoroethoxy Group Introduction

The introduction of the 2-fluoroethoxy group onto a precursor such as 4-amino-2,6-dibromophenol presents a significant challenge regarding selectivity. The presence of two nucleophilic sites, the hydroxyl (-OH) and the amino (-NH2) groups, can lead to competitive O-alkylation and N-alkylation, as well as potential dialkylation. To achieve the desired O-alkylation and maximize the yield of this compound, careful control of reaction conditions and a strategic use of protecting groups are paramount.

Several factors influence the selectivity of this alkylation reaction:

Nucleophilicity: The phenoxide, formed by deprotonating the hydroxyl group with a base, is generally a softer nucleophile than the neutral amino group. However, under strongly basic conditions, the aniline proton can also be removed, increasing its nucleophilicity.

Protecting Groups: To prevent N-alkylation, the amino group can be temporarily protected. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyl (Bn). The choice of protecting group depends on its stability under the conditions of the ether synthesis and the ease of its subsequent removal.

Reaction Conditions: The choice of base, solvent, temperature, and the nature of the electrophile are critical. A milder base might selectively deprotonate the more acidic phenolic proton. The solvent can influence the reactivity of the nucleophiles, and the temperature can affect the reaction rate and the prevalence of side reactions.

The alkylating agent can be 2-fluoroethyl halide (e.g., bromide or iodide) or, for enhanced reactivity, a 2-fluoroethyl sulfonate ester, such as the tosylate or mesylate. Sulfonate esters are excellent leaving groups, facilitating the SN2 reaction. wikipedia.org

Table 1: Proposed Reaction Conditions for Selective O-Alkylation

| Parameter | Condition | Rationale |

| Substrate | N-acetyl-4-amino-2,6-dibromophenol | Protection of the amino group to prevent N-alkylation. |

| Alkylating Agent | 2-Fluoroethyl tosylate | Tosylate is a better leaving group than halides, increasing reaction rate. |

| Base | Potassium carbonate (K2CO3) | A mild base to selectively deprotonate the phenol. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that favors SN2 reactions. |

| Temperature | 80-100 °C | To overcome the activation energy of the reaction. |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. Each pathway offers distinct advantages and disadvantages in terms of efficiency, yield, and adaptability.

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material. A plausible linear pathway for the target molecule could commence with 4-nitrophenol.

Bromination: Electrophilic bromination of 4-nitrophenol would yield 2,6-dibromo-4-nitrophenol.

Etherification: Williamson ether synthesis with a 2-fluoroethylating agent would produce 1,3-dibromo-5-(2-fluoroethoxy)-2-nitrobenzene.

Reduction: Reduction of the nitro group to an amine would afford the final product, this compound.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent approach could involve:

Fragment 1 Synthesis: Preparation of a protected 4-amino-2,6-dibromophenol. This could start from 4-aminophenol, which is first protected and then dibrominated.

Fragment 2 Synthesis: Preparation of the 2-fluoroethoxy moiety, for instance, by activating 2-fluoroethanol as a tosylate.

Coupling: The two fragments are then coupled via a Williamson ether synthesis.

Deprotection: Removal of the protecting group from the amino function to yield the final product.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Key parameters for optimization include:

Base: While potassium carbonate is a common choice, other bases such as cesium carbonate or sodium hydride could be screened. Cesium carbonate is known to enhance the rate of O-alkylation due to the "cesium effect." Sodium hydride, a stronger base, would ensure complete deprotonation of the phenol but might require stricter anhydrous conditions.

Solvent: A range of polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile can be evaluated. The choice of solvent can influence the solubility of the reactants and the rate of the SN2 reaction.

Temperature and Reaction Time: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Stoichiometry of Reactants: The molar ratio of the phenoxide to the alkylating agent can be varied. Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess may lead to side reactions and purification challenges.

Table 2: Hypothetical Optimization of the Williamson Ether Synthesis Step

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 (1.5) | DMF | 80 | 12 | 75 |

| 2 | K2CO3 (1.5) | Acetonitrile | 80 | 12 | 68 |

| 3 | Cs2CO3 (1.5) | DMF | 80 | 8 | 85 |

| 4 | NaH (1.2) | THF | 60 | 6 | 82 |

| 5 | Cs2CO3 (1.5) | DMF | 100 | 6 | 90 |

Further yield enhancement can be achieved through:

Purification Techniques: Efficient purification of intermediates at each stage is crucial to prevent the accumulation of impurities that could interfere with subsequent reactions.

Catalysis: While not typical for a standard Williamson ether synthesis, the use of phase-transfer catalysts could be explored, especially if dealing with heterogeneous reaction mixtures.

By systematically optimizing these parameters, a robust and high-yielding synthesis of this compound can be developed.

Theoretical and Computational Investigations of 3,5 Dibromo 4 2 Fluoroethoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. DFT calculations for 3,5-Dibromo-4-(2-fluoroethoxy)aniline involve solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. These calculations provide fundamental information about the molecule's geometry, stability, and spectroscopic characteristics.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The presence of the flexible 2-fluoroethoxy group means the molecule can exist in various conformations. By systematically rotating the rotatable bonds (e.g., C-O, O-C, C-C), a conformational energy landscape can be mapped to identify the global minimum energy conformer and other low-energy, stable conformers.

The substitution pattern on the aniline (B41778) ring significantly influences its geometry. The bulky bromine atoms and the fluoroethoxy group can cause slight distortions from a perfect hexagonal benzene (B151609) ring. researchgate.net DFT calculations, often using a basis set like 6-311++G(d,p), can predict key structural parameters. globalresearchonline.net

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Anilines Note: This table presents typical bond lengths and angles for substituted aniline systems to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computation.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 Å | Carbon-carbon bond lengths within the benzene ring. |

| C-N | ~1.40 Å | Bond length between the aromatic ring and the amino group nitrogen. |

| C-Br | ~1.90 Å | Bond length between the aromatic ring and a bromine atom. |

| C-O | ~1.37 Å | Bond length between the aromatic ring and the ethoxy oxygen. |

| C-C-C (angle) | ~120° | Internal bond angles of the benzene ring, which may deviate slightly from the ideal 120° due to substituent effects. researchgate.net |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Once the molecule's geometry is optimized, a frequency calculation can be performed to determine its normal modes of vibration. Each mode corresponds to a specific molecular motion (stretching, bending, twisting) and has a characteristic frequency.

The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. To improve agreement with experimental data, the computed frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP methods). globalresearchonline.net This allows for a reliable assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-Br stretching, C-F stretching, C-O-C ether linkages, and various aromatic ring vibrations. asianpubs.orgderpharmachemica.com

Table 2: Illustrative Vibrational Mode Assignments for a Substituted Aniline Note: This table provides an example of how theoretical and experimental vibrational frequencies are correlated for aniline derivatives. The specific frequencies for the title compound are not available.

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Scaled DFT Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3480 | ~3475 |

| N-H Symmetric Stretch | ~3390 | ~3385 |

| Aromatic C-H Stretch | ~3050 | ~3055 |

| C=C Aromatic Stretch | ~1600 | ~1595 |

| N-H Scissoring (Bending) | ~1620 | ~1625 |

| C-O Ether Stretch | ~1250 | ~1245 |

| C-Br Stretch | ~600 | ~595 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. wuxibiology.com For this compound, the electron-rich aniline ring would significantly influence the distribution and energy of these orbitals. The location of the HOMO and LUMO lobes can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 3: Example Frontier Molecular Orbital Energies Note: This table illustrates the type of data generated from FMO analysis. Actual values require specific DFT calculations for the molecule.

| Parameter | Symbol | Illustrative Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.8 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.2 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.6 | Relates to chemical reactivity and kinetic stability. |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity of this compound. These descriptors provide a quantitative basis for the structure-reactivity correlations of the molecule. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

These parameters are invaluable for predicting how the molecule will behave in different chemical environments and for comparing its reactivity to that of other related compounds. tci-thaijo.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically model a molecule in isolation (in the gas phase), Molecular Dynamics (MD) simulations are used to study its behavior over time, particularly in the presence of a solvent. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics. researchgate.net

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent). The simulation would track the trajectories of all atoms over a period of nanoseconds. This approach provides insights into:

Conformational Dynamics: How the flexible fluoroethoxy side chain moves and folds in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amino group and solvent molecules.

Transport Properties: Such as diffusion coefficients.

Analysis of MD trajectories often involves calculating parameters like the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to understand the probability of finding solvent molecules at a certain distance from the solute. nih.gov

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of all other molecules.

This surface can be mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. najah.edu

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. nih.gov It plots the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e). The percentage contribution of different types of contacts (e.g., H···H, Br···H, O···H, C···H) to the total surface area can be precisely calculated. researchgate.net This provides a quantitative assessment of the forces holding the crystal together. For this compound, one would expect significant contributions from Br···H, O···H, F···H, and H···H contacts. nih.gov

Table 4: Example of Hirshfeld Surface Contact Contributions for a Bromo-Substituted Aromatic Compound Note: This table illustrates the quantitative data derived from Hirshfeld analysis for a representative molecule. The specific distribution for the title compound would depend on its crystal packing.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | 35.0% |

| Br···H / H···Br | 25.5% |

| C···H / H···C | 18.2% |

| O···H / H···O | 12.8% |

| C···C | 4.5% |

| Other | 4.0% |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods are a class of computational procedures for solving the electronic Schrödinger equation, founded on fundamental principles of quantum mechanics without the use of experimental data. These methods are pivotal for achieving a high-accuracy determination of the electronic structure of molecules like this compound. The core of these methods is to approximate the solutions to the Schrödinger equation, providing detailed insights into molecular properties, energies, and electron distribution.

Configuration Interaction (CI) is a variational method that expresses the true many-electron wavefunction as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic configurations. wikipedia.orglibretexts.org Including all possible excited determinants results in Full Configuration Interaction (FCI), which provides the exact solution within the confines of the chosen basis set. However, FCI is computationally prohibitive for all but the smallest molecules. pku.edu.cn Truncated CI methods, such as CI with single and double excitations (CISD), offer a more feasible compromise but have limitations like size-inconsistency. wikipedia.org

Coupled Cluster (CC) theory is another powerful method for including electron correlation and is often considered the "gold standard" in computational chemistry for its accuracy and efficiency. wikipedia.orgulsu.ru The CC wavefunction is constructed using an exponential cluster operator acting on the Hartree-Fock determinant. wikipedia.org This formulation ensures size-consistency, a critical property for accurate energy calculations. Common implementations include CCSD (Coupled Cluster with single and double excitations) and the highly accurate CCSD(T) method, which adds a non-iterative correction for triple excitations. wikipedia.orgaip.org

The choice of the basis set is also crucial for the accuracy of ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule like this compound, which contains heavy atoms like bromine, the choice of basis set is particularly important. Correlation-consistent basis sets, such as the aug-cc-pVnZ series, are designed to systematically converge towards the complete basis set limit. researchgate.netechemi.com For heavy elements, effective core potentials (ECPs) are often used to replace the core electrons, reducing computational cost and incorporating relativistic effects, which are significant for bromine. nih.gov

The application of these high-accuracy methods to this compound would allow for the precise calculation of various electronic properties. These include the ground state energy, ionization potential, electron affinity, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are essential for understanding its reactivity and electronic behavior.

The following tables present hypothetical but representative data that could be obtained from such high-level ab initio calculations on this compound, illustrating the expected convergence of properties with increasingly sophisticated methods and larger basis sets.

Table 1: Comparison of Ground State Energies (in Hartrees) Calculated with Different Ab Initio Methods and Basis Sets

| Method | Basis Set | Calculated Energy (Hartree) |

| Hartree-Fock | cc-pVDZ | -5410.123456 |

| Hartree-Fock | cc-pVTZ | -5410.234567 |

| Hartree-Fock | aug-cc-pVTZ | -5410.256789 |

| CCSD | cc-pVDZ | -5411.567890 |

| CCSD | cc-pVTZ | -5411.789012 |

| CCSD(T) | cc-pVDZ | -5411.678901 |

| CCSD(T) | cc-pVTZ | -5411.901234 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Electronic Properties (in eV) Using the CCSD(T)/aug-cc-pVTZ Level of Theory

| Property | Value (eV) |

| Ionization Potential | 7.85 |

| Electron Affinity | 0.45 |

| HOMO-LUMO Gap | 5.12 |

Note: These are hypothetical values for illustrative purposes.

Such theoretical investigations provide a fundamental understanding of the electronic characteristics of this compound, complementing experimental findings and guiding further research into its potential applications.

Chemical Reactivity and Derivatization of 3,5 Dibromo 4 2 Fluoroethoxy Aniline

Reactions Involving the Aromatic Amine Functionality

The primary amine attached to the aromatic ring is a key site for derivatization. Its nucleophilicity and ability to be converted into a diazonium salt are central to its reactivity.

The aromatic amine of 3,5-Dibromo-4-(2-fluoroethoxy)aniline can readily undergo acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is fundamental for several reasons. Firstly, it serves as a common protection strategy for the amine group, reducing its activating effect and preventing unwanted side reactions during subsequent electrophilic substitutions or oxidations. Secondly, the introduction of different acyl groups allows for significant synthetic diversification, enabling the modulation of the molecule's physical and biological properties.

| Reagent Type | Example Reagent | Product |

| Acid Chloride | Acetyl chloride | N-(3,5-dibromo-4-(2-fluoroethoxy)phenyl)acetamide |

| Acid Anhydride | Acetic anhydride | N-(3,5-dibromo-4-(2-fluoroethoxy)phenyl)acetamide |

| Acyl Halide | Benzoyl chloride | N-(3,5-dibromo-4-(2-fluoroethoxy)phenyl)benzamide |

Primary arylamines can be converted into arenediazonium salts through a process known as diazotization, which involves reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org These diazonium salts are valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles. libretexts.org

The Sandmeyer reaction is a classic and highly useful transformation of diazonium salts. wikipedia.org It utilizes copper(I) salts as catalysts to replace the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻). wikipedia.orgorganic-chemistry.org This provides a reliable method to introduce a variety of substituents onto the aromatic ring in place of the original amino group. For instance, treating the diazonium salt of this compound with copper(I) cyanide would yield 3,5-dibromo-4-(2-fluoroethoxy)benzonitrile. This transformation is particularly useful for creating substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

| Reaction | Reagents | Expected Product from this compound |

| Chlorination | CuCl | 1-Chloro-3,5-dibromo-4-(2-fluoroethoxy)benzene |

| Bromination | CuBr | 1,3,5-Tribromo-4-(2-fluoroethoxy)benzene |

| Cyanation | CuCN | 3,5-Dibromo-4-(2-fluoroethoxy)benzonitrile |

| Iodination | KI | 3,5-Dibromo-4-(2-fluoroethoxy)-1-iodobenzene |

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. For halogenated aniline (B41778) systems, specific oxidation pathways can be explored. One such pathway is the Boyland-Sims oxidation, which involves the oxidation of aromatic amines using potassium peroxydisulfate (B1198043) (K₂S₂O₈) in a basic solution. researchgate.net This reaction typically results in ortho-hydroxylation.

Another modern approach involves the oxidation of anilines to generate electrophilic N-aryl nitrenoid intermediates. acs.org For example, exposing 2-substituted anilines to reagents like phenyliodine(III) diacetate (PIDA) can trigger the formation of these intermediates, which can then engage in intramolecular C-N bond formation to construct heterocyclic systems. acs.org The presence of halogen atoms on the aniline ring can influence the electronic properties and reactivity of the intermediates in these oxidation processes.

Reactions at the Bromine Substituents for Further Functionalization

The two bromine atoms on the aromatic ring are ideal handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. researchgate.net Due to its two bromine substituents, this compound is an excellent substrate for these transformations, allowing for sequential or double coupling to introduce new functional groups.

The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds, such as boronic acids or esters, to form biaryl structures. nih.govtcichemicals.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov By reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base, one or both bromine atoms can be replaced with aryl groups. unimib.it

The Sonogashira reaction is another key palladium-catalyzed process that couples aryl halides with terminal alkynes, typically using a copper(I) co-catalyst. organic-chemistry.orgscirp.org This reaction provides a direct route to aryl alkynes. Applying this reaction to this compound allows for the introduction of one or two alkynyl substituents, significantly increasing molecular complexity. rsc.org The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate these couplings, even at room temperature for some aryl bromides. organic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compound |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Aryl alkyne |

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. The classic SₙAr mechanism requires the aromatic ring to be activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

The this compound molecule is considered electron-rich due to the strong electron-donating effects of the amino (-NH₂) and fluoroethoxy (-OCH₂CH₂F) groups. Consequently, nucleophilic aromatic substitution of the bromine atoms is not favored under standard SₙAr conditions. Such reactions are generally slow and require harsh conditions like high temperatures or the use of very strong bases, and are often less efficient than palladium-catalyzed cross-coupling routes for this type of substrate. youtube.com

Directed Halogen-Metal Exchange Reactions for Selective Lithiation

Halogen-metal exchange is a powerful synthetic tool for the regioselective formation of organometallic intermediates from aryl halides. masterorganicchemistry.com In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), can facilitate the exchange of a bromine atom for a lithium atom. This reaction is typically faster than the deprotonation of an aromatic C-H bond and allows for the specific generation of an aryllithium species, which can then react with various electrophiles. researchgate.net

The regioselectivity of the lithiation on a polysubstituted ring is governed by the directing effects of the existing substituents. The amino group (-NH₂) contains acidic protons and will be deprotonated first by the organolithium reagent. The resulting lithium anilide is a potent ortho-directing group. Similarly, the oxygen atom of the 4-(2-fluoroethoxy) group can direct lithiation to its ortho positions (the C3 and C5 positions, which are occupied by bromine).

In the structure of this compound, both bromine atoms are positioned ortho to the 2-fluoroethoxy group and meta to the amino group. The halogen-metal exchange is therefore expected to occur preferentially at one of these bromine-substituted positions. Generally, bromine atoms located ortho to a functional group are replaced preferentially with lithium. libretexts.org The competition between the two bromine atoms can be influenced by subtle steric and electronic factors, but the primary directing influence would be the alkoxy group, guiding the lithiation to either the C3 or C5 position. The resulting aryllithium intermediate is a versatile synthon for introducing a wide range of functional groups.

| Substituent Group | Directing Effect in Lithiation | Position of Influence | Expected Outcome |

|---|---|---|---|

| -NH₂ (after deprotonation to -NHLi) | Strongly ortho-directing | C2 and C6 | Directs lithiation to adjacent C-H bonds (not the C-Br positions in this case). |

| -O-CH₂CH₂F | Strongly ortho-directing | C3 and C5 | Directs halogen-metal exchange to the bromine atoms at these positions. |

Chemical Transformations Involving the 2-Fluoroethoxy Moiety

The 2-fluoroethoxy group consists of an aryl-alkyl ether linkage. Ethers are known for their general chemical stability, making them excellent protecting groups or inert solvents. wikipedia.org However, the C-O bond can be cleaved under specific, typically harsh, conditions.

The most common transformation involving this moiety is ether cleavage, which is generally accomplished using strong acids. libretexts.org Treatment of an aryl-alkyl ether with concentrated aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the ether bond. libretexts.org The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. A subsequent nucleophilic attack by the halide ion on the adjacent carbon of the alkyl chain leads to the formation of a phenol (B47542) and an alkyl halide. libretexts.org In the case of this compound, this reaction would yield 3,5-dibromo-4-aminophenol and 1-bromo-2-fluoroethane (B107303).

Other reagents capable of cleaving aryl-alkyl ethers include strong Lewis acids such as boron tribromide (BBr₃), aluminum triiodide (AlI₃), or a combination of reagents like tris(pentafluorophenyl)borane (B72294) with silyl (B83357) hydrides. researchgate.netresearchgate.net These methods can be effective under milder conditions than strong mineral acids. The fluorine atom on the ethoxy group is generally unreactive under these conditions, as the C-F bond is very strong.

| Reagent | Reaction Type | Expected Products from this compound |

|---|---|---|

| HBr (conc.) or HI (conc.) | Acid-catalyzed ether cleavage | 3,5-Dibromo-4-aminophenol and 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane |

| BBr₃ | Lewis acid-mediated ether cleavage | 3,5-Dibromo-4-aminophenol |

| AlI₃ | Lewis acid-mediated ether cleavage | 3,5-Dibromo-4-aminophenol |

Exploration of Cycloaddition Reactions with Related Dibromo Compounds

Cycloaddition reactions are powerful methods for constructing cyclic molecules. While aromatic compounds like benzene (B151609) are generally resistant to cycloadditions due to their inherent stability, electron-rich anilines can participate in such reactions under certain conditions. The presence of strong electron-donating groups, such as the amino and alkoxy substituents on this compound, increases the electron density of the aromatic ring, making it more susceptible to reactions with electron-deficient partners.

One area of exploration involves [3+2] cycloadditions, where a three-atom dipole reacts with a two-atom component (dipolarophile). While the parent aniline itself is not a standard dipole, derivatization can lead to species that undergo such reactions. More relevant are annulation reactions, where a new ring is fused to the existing aromatic ring. For example, visible-light-driven annulation reactions between N,N-substituted dialkyl anilines and certain alkenes have been shown to produce substituted tetrahydroquinolines. This type of reactivity highlights the potential of the aniline core to engage in ring-forming processes.

Another possibility is the participation in Diels-Alder [4+2] cycloaddition reactions. This typically requires the aromatic ring to act as the diene component, a reaction that is energetically unfavorable due to the disruption of aromaticity. However, with highly activated systems or under photochemical or high-pressure conditions, such reactions can be induced. The reactivity of this compound in such transformations would be an area for further research, exploring its potential to serve as a building block for more complex heterocyclic structures.

| Cycloaddition Type | Role of Aniline Derivative | Potential Applicability |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Diene | Possible with highly activated rings or under forcing conditions to overcome aromaticity. |

| [3+2] Dipolar Cycloaddition | Dipolarophile (or precursor to a dipole) | Requires reaction with a 1,3-dipole; the electron-rich ring would react with electron-deficient dipoles. |

| Photochemical Annulation | Electron Donor | Electron-rich anilines can form electron donor-acceptor complexes that lead to ring formation upon photoexcitation. researchgate.net |

Advanced Applications and Research Prospects of 3,5 Dibromo 4 2 Fluoroethoxy Aniline

Role as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of the aromatic amine and the bromo substituents makes 3,5-Dibromo-4-(2-fluoroethoxy)aniline a valuable building block in multi-step organic synthesis. The amine group is readily diazotized or acylated, while the bromine atoms can participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Precursor for Novel Pharmaceutical Intermediates and Lead Compounds

Halogenated and fluorinated organic compounds are foundational in medicinal chemistry, with a significant percentage of approved drugs containing fluorine or other halogens. sigmaaldrich.com The incorporation of fluorine can modulate key properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com As a fluorinated building block, this compound serves as a potential starting material for the synthesis of new pharmaceutical agents. ossila.com The aniline (B41778) moiety is a common feature in many drug classes, and the dibromo-fluoroethoxy substitution pattern offers a unique scaffold for creating derivatives with potential therapeutic applications, such as anti-inflammatory or anticancer agents. ossila.com

Building Block for Agrochemical Development (e.g., Thifluzamide and related fungicides)

In the agrochemical sector, halogenated anilines are critical intermediates for fungicides and herbicides. sigmaaldrich.comwikipedia.org A prominent example is the thiazole (B1198619) amide fungicide Thifluzamide, which is highly effective against diseases caused by Rhizoctonia fungi in crops like rice and potatoes. guidechem.comnih.gov The synthesis of Thifluzamide proceeds via the formal condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with a specific halogenated aniline. nih.gov

It is important to note that the direct precursor for commercial Thifluzamide is 2,6-dibromo-4-(trifluoromethoxy)aniline . nih.govgoogle.comgoogle.com This compound is structurally related but not identical to this compound. The key differences lie in the substitution pattern of the bromine atoms (2,6- vs. 3,5-) and the nature of the ether side chain (trifluoromethoxy vs. 2-fluoroethoxy). However, the synthesis of Thifluzamide from its aniline-based precursor exemplifies the crucial role that this class of compounds plays in modern agrochemical production. patsnap.comgoogle.com The structural similarities suggest that this compound could be explored as a building block for developing new, proprietary fungicides with potentially different efficacy or specificity profiles.

| Feature | This compound | 2,6-Dibromo-4-(trifluoromethoxy)aniline |

|---|---|---|

| CAS Number | 1535168-15-0 bldpharm.com | 130000-40-7 (for Thifluzamide) nih.gov |

| Molecular Formula | C8H8Br2FNO bldpharm.com | C7H4Br2F3NO |

| Bromine Substitution | Positions 3 and 5 | Positions 2 and 6 |

| Ether Group at C4 | -OCH2CH2F (2-fluoroethoxy) | -OCF3 (trifluoromethoxy) |

| Primary Use/Potential | Research intermediate for novel compounds | Key intermediate for Thifluzamide synthesis nih.govgoogle.com |

Potential in Advanced Materials Science

The distinct electronic and structural features of this compound make it an intriguing candidate for the development of advanced materials. The interplay between the electron-donating amine group and the electron-withdrawing halogen atoms on the π-conjugated benzene (B151609) ring can be harnessed to create materials with tailored optical, electronic, and physical properties.

Development of Functional Polymers and Advanced Polymeric Materials

Aniline and its derivatives are well-known monomers for producing conductive polymers like polyaniline through oxidative polymerization. wikipedia.org The amine functionality in this compound allows it to be incorporated into various polymer backbones, such as polyamides, polyimides, or polyurethanes, through condensation polymerization. wikipedia.org The presence of bromine and fluorine atoms in the resulting polymers could impart desirable properties such as flame retardancy, increased thermal stability, and modified solubility. sigmaaldrich.comacs.org These functional polymers could find applications in high-performance coatings, membranes, or electronic components. mit.edu

Design and Synthesis of Liquid Crystalline Systems

The rigid, rod-like structure of the disubstituted benzene ring is a common motif in molecules that exhibit liquid crystalline behavior (mesogens). ajchem-a.com Aniline derivatives are frequently used as core components in the synthesis of liquid crystals. nih.gov The specific geometry and polarity of this compound, arising from its distinct substitution pattern, make it a promising building block for new liquid crystalline materials. frontiersin.org By chemically modifying the amine group to link it with other rigid molecular fragments, it is possible to design novel compounds that may form nematic or smectic phases, which are essential for applications in display technologies and optical sensors. nih.govbeilstein-journals.org

Exploration for Nonlinear Optical (NLO) Applications

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and information processing. nih.gov High NLO responses often arise from molecules that possess electron-donating and electron-accepting groups connected by a π-conjugated system, leading to efficient intramolecular charge transfer. researchgate.net Substituted anilines fit this molecular design paradigm perfectly. mq.edu.au The aniline structure provides the π-system, the amino group (-NH2) acts as a potent electron donor, and the electronegative bromine and fluoroethoxy substituents serve as electron-withdrawing groups. This "push-pull" electronic configuration within this compound suggests it has strong potential as a chromophore for NLO materials. nih.govresearchgate.net

| Structural Feature | Associated Property/Reactivity | Potential Application Area |

|---|---|---|

| Amine (-NH2) Group | Nucleophilic, diazotizable, polymerizable; Electron-donating | Pharmaceutical synthesis, Polymer synthesis, NLO materials |

| Bromo (-Br) Substituents | Participates in cross-coupling; Electron-withdrawing; Imparts flame retardancy | Complex organic synthesis, Functional polymers |

| Fluoroethoxy (-OCH2CH2F) Group | Modifies lipophilicity and metabolic stability; Electron-withdrawing | Pharmaceuticals, Agrochemicals, Liquid crystals |

| Aniline Core (π-System) | Rigid structure; Conjugated electron system | Liquid crystals, NLO materials, Conductive polymers |

Applications in Catalysis and Ligand Design

Development of Ligands for Organometallic Catalysis

There is no specific information available in the surveyed literature detailing the use of this compound in the development of ligands for organometallic catalysis. The presence of aniline and bromo-substituents could theoretically allow for its incorporation into various ligand scaffolds; however, no published research has explored this possibility.

Investigation of Enaminoketone-Based Catalytic Systems

Similarly, a search for the involvement of this compound in enaminoketone-based catalytic systems yielded no results. While substituted anilines are known precursors for the synthesis of enaminoketones, which can act as catalysts or ligands, the specific application of this fluoroethoxy-substituted dibromoaniline has not been reported.

Development of Bioimaging Probes and Radioligands

Design of Serotonin (B10506) Transporter (SERT) Ligands for Positron Emission Tomography (PET) Imaging

The design and synthesis of novel ligands for PET imaging of the serotonin transporter is an active area of research. The fluoroethoxy group on the target molecule is of interest for the introduction of the fluorine-18 (B77423) radioisotope. However, no studies were found that specifically name this compound as a precursor or direct component in the design of SERT ligands for PET imaging.

Structure-Activity Relationship (SAR) Studies in Fluoroethoxy-Substituted Ligands

Structure-activity relationship studies are crucial for optimizing the binding affinity and selectivity of ligands for their biological targets. While SAR studies on various classes of fluoroalkoxy-substituted ligands for different receptors exist, none were identified that specifically investigate derivatives of this compound.

Conclusion and Future Research Directions

Summary of Current Contributions to the Field

The primary contribution of 3,5-Dibromo-4-(2-fluoroethoxy)aniline to the field of chemical synthesis is its potential utility as a highly functionalized building block. The unique arrangement of its substituents—an amine, two bromine atoms, and a fluoroethoxy group—on an aromatic core makes it a versatile precursor for more complex molecules.

Dibromoaniline Core: The 3,5-dibromoaniline (B181674) scaffold is a common structural motif in organic synthesis. The bromine atoms serve as valuable synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The amino group can be readily diazotized and replaced, or acylated to form amides, further expanding its synthetic utility.

Fluoroethoxy Group: The presence of a 2-fluoroethoxy group is particularly significant in the context of medicinal chemistry. The incorporation of fluorine and fluoroalkyl groups into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netresearchgate.net The fluoroethoxy moiety can improve pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.net

Therefore, the compound's main contribution lies in its potential as an intermediate for synthesizing novel compounds in agrochemicals, materials science, and particularly, pharmaceuticals.

Identification of Unexplored Synthetic Methodologies and Reactivity Pathways

While standard synthetic routes can be proposed, several modern and potentially more efficient methodologies remain unexplored for the specific synthesis of this compound.

Unexplored Synthetic Methodologies:

A plausible, yet unconfirmed, synthetic pathway could involve the etherification of 4-aminophenol, followed by a regioselective bromination. However, controlling the bromination to achieve the desired 3,5-substitution pattern can be challenging due to the strong ortho-, para-directing nature of the amino and alkoxy groups. wikipedia.org Advanced strategies could offer better control and yield.

| Potential Synthetic Approach | Description | Key Challenge/Area for Exploration |

| Late-Stage C-H Functionalization | Directing group-assisted C-H activation could be used to install the bromine atoms or even the fluoroethoxy group on a simpler aniline (B41778) precursor. researchgate.netbath.ac.uk | Development of a directing group strategy that favors 3,5-dibromination over other substitution patterns. |

| Flow Chemistry Synthesis | Continuous flow reactors could provide better control over reaction parameters (temperature, time, stoichiometry) for hazardous reactions like bromination or nitration/reduction sequences, potentially improving safety and yield. google.com | Optimization of flow conditions for multi-step synthesis involving halogenation and etherification. |

| Enzymatic Halogenation | The use of halogenase enzymes could offer unparalleled regioselectivity in the bromination step, providing a greener alternative to traditional chemical methods. | Screening and engineering of enzymes that can accommodate the substituted aniline substrate and provide the desired 3,5-dibromo product. |

Unexplored Reactivity Pathways:

The reactivity of this compound itself is a fertile ground for investigation.

Sequential Cross-Coupling: The differential reactivity of the C-Br bonds could potentially be exploited for sequential, site-selective cross-coupling reactions, allowing for the step-wise construction of complex unsymmetrical biaryls or other derivatives.

Polymerization: The amino group could be used for polymerization reactions, for example, through oxidative coupling or by conversion to an isocyanate, to create novel functional polymers with unique optical, thermal, or flame-retardant properties imparted by the high halogen content.

Photochemical Reactions: The influence of the substituent pattern on the photophysical properties of the aniline core has not been studied. Exploration of its behavior under photochemical conditions could lead to applications in photoredox catalysis or materials science.

Future Prospects in Interdisciplinary Research and Novel Applications

The structure of this compound suggests significant potential for application in several interdisciplinary fields.

Medicinal Chemistry and Pharmacology: This is arguably the most promising area. The molecule serves as an ideal scaffold for the synthesis of novel therapeutic agents. The fluoroethoxy group is a known bioisostere that can enhance drug-like properties. researchgate.net The dibromoaniline core can be elaborated to target various biological systems. For instance, substituted anilines are core components of many kinase inhibitors, and this compound could be a precursor for new anticancer agents.

Materials Science: The high bromine content suggests potential use as a flame-retardant additive or as a monomer for high-refractive-index polymers. The polarity and hydrogen bonding capability of the amino group, combined with the lipophilicity of the fluoroethoxy and bromo substituents, could lead to materials with interesting self-assembly or liquid crystalline properties.

Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. researchgate.net The unique combination of functional groups in this compound makes it a candidate for derivatization into new agrochemicals with potentially novel modes of action or improved environmental profiles.

Remaining Challenges and Outlook in Dibromoaniline Chemistry

The broader field of dibromoaniline chemistry faces several ongoing challenges that are relevant to the study of this compound.

Remaining Challenges:

Regioselectivity: Achieving precise control over the position of substituents on the aniline ring remains a significant synthetic hurdle. researchgate.netbeilstein-journals.org The development of catalytic methods that can override the inherent directing effects of existing functional groups is a key area of research. bath.ac.uk

Toxicity and Environmental Impact: Halogenated anilines as a class are often associated with toxicity and environmental persistence. rsc.orgmdpi.com A major challenge is to design synthetic routes and final products that minimize these risks, adhering to the principles of green chemistry.

Scalability of Synthesis: Many modern synthetic methods that offer high selectivity, such as those using transition metal catalysis, can be expensive and difficult to scale up for industrial production. acs.org Developing robust, cost-effective, and scalable syntheses for complex anilines is crucial for their practical application.

Outlook:

The future of dibromoaniline chemistry is bright, with a clear trend towards the synthesis of increasingly complex and precisely functionalized molecules. The outlook for compounds like this compound is tied to advancements in catalytic methods. The development of novel ligands and catalysts for C-H functionalization and cross-coupling will enable more efficient and selective syntheses. researchgate.netorganic-chemistry.org

Furthermore, as our understanding of structure-activity relationships in medicinal and materials chemistry deepens, there will be a greater demand for novel building blocks like this compound. Its potential to fine-tune properties such as metabolic stability, binding affinity, and material characteristics ensures that it and related structures will remain valuable targets for synthesis and exploration in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.